3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity. For example, it may inhibit enzyme activity by occupying the active site or interfere with receptor signaling by acting as an antagonist.
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the isopentyl group, which may affect its biological activity.
3-isopentyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a phenyl group instead of an o-tolyl group, potentially altering its chemical properties.
Uniqueness
The presence of the isopentyl and o-tolyl groups in 3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it distinct from similar compounds.
Properties
IUPAC Name |
4,7-dimethyl-2-(3-methylbutyl)-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)10-11-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-9-7-6-8-14(16)3/h6-9,12-13H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSUUGHSISDUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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